

# Chlorouvedalin CAS number and IUPAC name

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## Compound of Interest

Compound Name: Chlorouvedalin

Cat. No.: B14852540

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An In-Depth Technical Guide to **Chlorouvedalin**

## Compound Identification

CAS Number: 24694-80-2

IUPAC Name: methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

## Physicochemical Properties

Property	Value
Molecular Formula	C23H29ClO9
Molecular Weight	484.924 g/mol
Density	1.3±0.1 g/cm <sup>3</sup>
Boiling Point	623.3±55.0 °C at 760 mmHg
Flash Point	330.8±31.5 °C

## Biological Activity

**Chlorouvedalin** is a chlorinated guaiane-type sesquiterpene lactone. This class of natural products is known for a wide range of biological activities, including cytotoxic and antitumor effects. Research on other chlorinated guaianolides isolated from the *Centaurea* genus has

demonstrated potent growth inhibition against various human tumor cell lines, with IC<sub>50</sub> values often below 10  $\mu$ M.[1] These compounds are known to induce apoptosis through mechanisms associated with cytochrome c release, caspase activation, and poly(ADP-ribose)polymerase cleavage.[1] The cytotoxic activity of sesquiterpene lactones is often attributed to the  $\alpha$ -methylene- $\gamma$ -lactone functional group, which can react with biological nucleophiles via a Michael-type addition.[1]

While specific quantitative data for **Chlorouvedalin**'s cytotoxic activity is not readily available in the public domain, the activities of structurally related compounds suggest it likely possesses significant biological effects. For instance, other chlorinated guaianolides, chlorohyssopifolins A, C, and D, have shown potent growth inhibitory effects on human leukemia and melanoma cell lines.[1]

## Experimental Protocols

### Isolation and Purification

Detailed protocols for the isolation of **Chlorouvedalin** are not explicitly published. However, a general methodology for isolating chlorinated guaiane-type sesquiterpene lactones from plants of the Asteraceae family, such as *Centaurea hyssopifolia*, can be described as follows:

- **Extraction:** The air-dried plant material is typically extracted with a moderately polar solvent like methanol or a mixture of chloroform and methanol.
- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. A common scheme involves partitioning between methanol-water and hexane to remove nonpolar constituents, followed by extraction of the aqueous methanol phase with a solvent of intermediate polarity like chloroform or ethyl acetate.
- **Chromatography:** The resulting extract is fractionated using a combination of chromatographic techniques.
  - **Silica Gel Column Chromatography:** This is a primary step to separate major classes of compounds. Elution is performed with a gradient of increasing polarity, for example, from hexane to ethyl acetate.

- Sephadex LH-20 Column Chromatography: This technique is often used for further purification, separating compounds based on size and polarity.
- Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These high-resolution techniques are employed for the final isolation of pure compounds.

## Synthesis

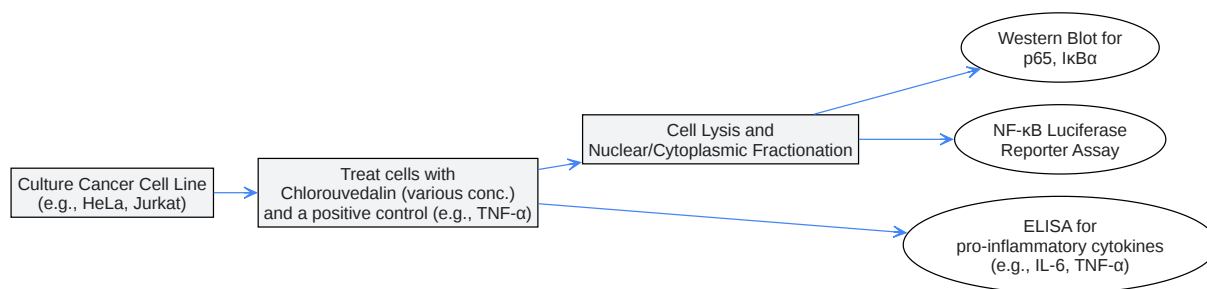
A specific, detailed synthesis protocol for **Chlorouvedalin** is not publicly documented. The synthesis of sesquiterpene lactones, particularly those with complex stereochemistry and functional groups like a chlorine atom, represents a significant synthetic challenge. General strategies for the synthesis of related sesquiterpene lactones often involve the construction of the core carbocyclic skeleton followed by the introduction of the lactone ring and other functional groups.

## Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **Chlorouvedalin** have not been elucidated. However, based on the known mechanisms of other sesquiterpene lactones, it is hypothesized that **Chlorouvedalin** may exert its biological effects through the modulation of key inflammatory and cell survival pathways.

A primary target for many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF- $\kappa$ B). The  $\alpha$ -methylene- $\gamma$ -lactone moiety can alkylate the p65 subunit of NF- $\kappa$ B, thereby inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.

A potential experimental workflow to investigate the effect of **Chlorouvedalin** on the NF- $\kappa$ B pathway is outlined below:

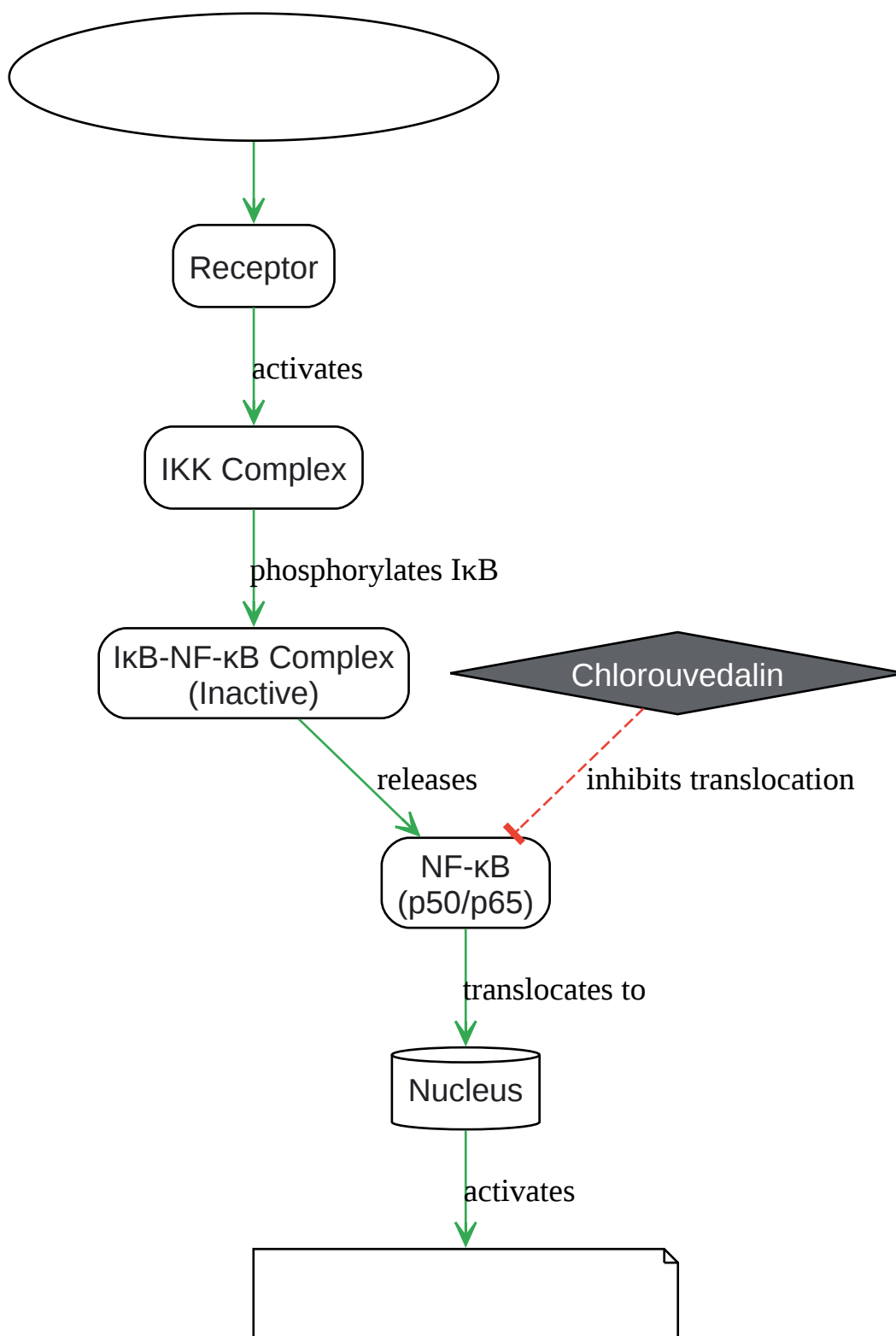


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Caption: Workflow for investigating **Chlorouvedalin**'s effect on the NF-κB pathway.

This workflow would allow researchers to determine if **Chlorouvedalin** inhibits the nuclear translocation of NF-κB, reduces NF-κB transcriptional activity, and decreases the production of inflammatory cytokines.

The proposed signaling pathway for the inhibition of NF-κB by a generic sesquiterpene lactone, which may be applicable to **Chlorouvedalin**, is depicted below:



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Caption: Proposed inhibition of the NF-κB signaling pathway by **Chlorouvedalin**.

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## References

- 1. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells [mdpi.com]
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Address: 3281 E Guasti Rd

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